molecular formula C12H9F2N B1426793 3-(2,6-Difluorophenyl)aniline CAS No. 851462-21-0

3-(2,6-Difluorophenyl)aniline

Cat. No. B1426793
M. Wt: 205.2 g/mol
InChI Key: XFVXSZWXTXUFDF-UHFFFAOYSA-N
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Description

“3-(2,6-Difluorophenyl)aniline” is a fluorinated aniline compound used in various fields of research and industry, such as pharmaceuticals, agrochemicals, and materials science. It is an important chemical in the synthesis technology for high-efficiency insecticide .


Synthesis Analysis

The synthesis of “3-(2,6-Difluorophenyl)aniline” involves various analytical and spectroscopic techniques .


Molecular Structure Analysis

The molecular formula of “3-(2,6-Difluorophenyl)aniline” is C12H9F2N, and it has a molecular weight of 205.21 g/mol . The InChI code is 1S/C12H9F2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2 .


Chemical Reactions Analysis

The chemical reactions involving “3-(2,6-Difluorophenyl)aniline” are complex and involve various steps. For instance, it has been used in the synthesis of 2,4-di- tert -butyl-6- [ (2,5-difluorophenyl)iminomethyl]phenol .


Physical And Chemical Properties Analysis

The physical form of “3-(2,6-Difluorophenyl)aniline” is a powder . The density is 1.199 g/mL at 25 °C .

Scientific Research Applications

Enhanced Electrochemical CO2 Reduction

A study by Talukdar et al. (2020) focused on the development of rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, aiming at enhanced electrochemical reduction of CO2. The aniline moieties in these complexes contributed to superior catalytic performance compared to benchmarks, highlighting the role of such derivatives in advancing CO2 reduction technologies (Talukdar et al., 2020).

Spectroscopic and Theoretical Investigations

Ceylan et al. (2016) synthesized and characterized 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, providing insights into its crystal structure and electronic properties through spectroscopic and theoretical analysis. This research contributes to understanding the molecular geometry and electronic absorption spectra, demonstrating the chemical's utility in material science and molecular engineering (Ceylan et al., 2016).

Electroluminescence Application

Research by Vezzu et al. (2010) on highly luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives of aniline, showcased their potential in electroluminescence applications. These complexes exhibited significant emission efficiency, covering a broad spectrum from blue to red, which is critical for the development of organic light-emitting diode (OLED) devices (Vezzu et al., 2010).

Charge-Transfer Effects in Electrocatalysts

Bates et al. (2016) explored Ni–Fe and Ni–Fe–Co mixed-metal oxide films as electrocatalysts for the oxygen evolution reaction, utilizing aniline as a capping agent to enhance surface area and mass activity. This study provides valuable insights into optimizing electrocatalyst morphology for improved energy conversion efficiency (Bates et al., 2016).

Chemoselective Hydrogenation of Nitroarenes

Wei et al. (2014) reported on FeOx-supported platinum single-atom structures for the chemoselective hydrogenation of nitroarenes to anilines, emphasizing the high activity and selectivity of these catalysts. This advancement is crucial for producing anilines, a key intermediate in various industrial processes (Wei et al., 2014).

Safety And Hazards

“3-(2,6-Difluorophenyl)aniline” is associated with several hazards. It has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Skin Sens. . It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

properties

IUPAC Name

3-(2,6-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-5-2-6-11(14)12(10)8-3-1-4-9(15)7-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVXSZWXTXUFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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